N-[2-(3-methoxyphenoxy)propyl]-2-methyl-1,4-oxazepane-4-carboxamide
Description
N-[2-(3-methoxyphenoxy)propyl]-2-methyl-1,4-oxazepane-4-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an oxazepane ring, a methoxyphenoxy group, and a carboxamide functional group
Properties
IUPAC Name |
N-[2-(3-methoxyphenoxy)propyl]-2-methyl-1,4-oxazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-13(23-16-7-4-6-15(10-16)21-3)11-18-17(20)19-8-5-9-22-14(2)12-19/h4,6-7,10,13-14H,5,8-9,11-12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJUXAZKIIQSEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCO1)C(=O)NCC(C)OC2=CC=CC(=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methoxyphenoxy)propyl]-2-methyl-1,4-oxazepane-4-carboxamide typically involves multiple steps. One common synthetic route starts with the reaction of 3-methoxyphenol with 1-bromo-3-chloropropane to form 3-methoxyphenoxypropane. This intermediate is then reacted with 2-methyl-1,4-oxazepane in the presence of a base, such as sodium hydride, to yield the desired compound. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxyphenoxy)propyl]-2-methyl-1,4-oxazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Formation of 3-hydroxyphenoxypropyl derivatives.
Reduction: Formation of 2-methyl-1,4-oxazepane-4-amine derivatives.
Substitution: Formation of various substituted phenoxypropyl derivatives.
Scientific Research Applications
N-[2-(3-methoxyphenoxy)propyl]-2-methyl-1,4-oxazepane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(3-methoxyphenoxy)propyl]-2-methyl-1,4-oxazepane-4-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxyphenyl)propionic acid: Shares the methoxyphenyl group but differs in the overall structure and functional groups.
N-{2-[(3-methoxyphenyl)methylamino]ethyl}acetamide: Similar in having a methoxyphenyl group but differs in the amide linkage and overall structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
